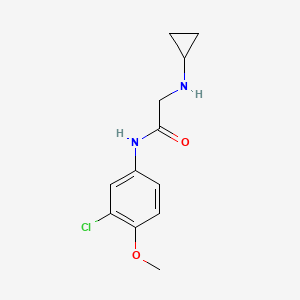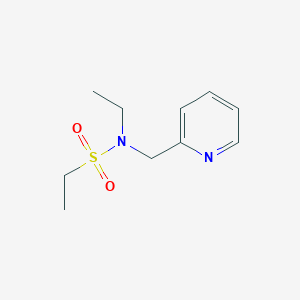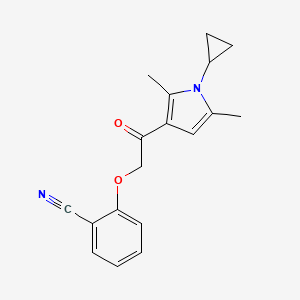
N-(3-chloro-4-methoxyphenyl)-2-(cyclopropylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-(cyclopropylamino)acetamide is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group and a cyclopropylamino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(cyclopropylamino)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Preparation of 3-chloro-4-methoxyaniline: This can be achieved by nitration of 3-chloro-4-methoxytoluene followed by reduction of the nitro group to an amine.
Formation of the acetamide: The 3-chloro-4-methoxyaniline is then reacted with chloroacetyl chloride to form N-(3-chloro-4-methoxyphenyl)acetamide.
Introduction of the cyclopropylamino group: The final step involves the reaction of N-(3-chloro-4-methoxyphenyl)acetamide with cyclopropylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(cyclopropylamino)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the amide can be reduced to an amine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Hydroxylated derivatives.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic effects.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(cyclopropylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence its binding affinity and specificity, while the cyclopropylamino group can affect its pharmacokinetic properties. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)acetamide: Lacks the cyclopropylamino group, which can affect its biological activity and chemical properties.
N-(3-chloro-4-methoxyphenyl)-2-(methylamino)acetamide: Has a methylamino group instead of a cyclopropylamino group, which can influence its pharmacokinetics and interactions with biological targets.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-(cyclopropylamino)acetamide is unique due to the presence of the cyclopropylamino group, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific desired characteristics.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(cyclopropylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-17-11-5-4-9(6-10(11)13)15-12(16)7-14-8-2-3-8/h4-6,8,14H,2-3,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSULYXAJGXOJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CNC2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-[methyl-(1-methylpiperidin-4-yl)amino]benzonitrile](/img/structure/B7600878.png)
![Azetidin-1-yl-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B7600882.png)
![8-[2-(2-Hydroxyphenyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7600887.png)
![2-amino-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B7600891.png)
![(2-Ethylmorpholin-4-yl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B7600894.png)


![2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7600919.png)
![(2S)-2-[[2-fluoro-3-(trifluoromethyl)benzoyl]amino]-3-methylbutanoic acid](/img/structure/B7600933.png)
![2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7600945.png)
![5-[(1H-indazole-3-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B7600963.png)
![5-[(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B7600970.png)
![3-[3-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]propyl]-1H-benzimidazol-2-one](/img/structure/B7600976.png)
